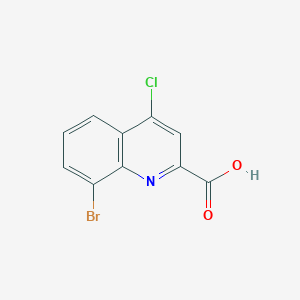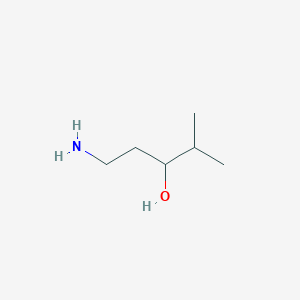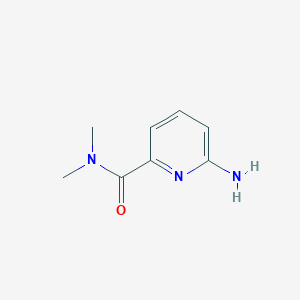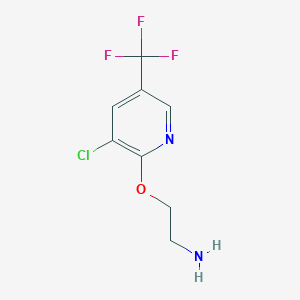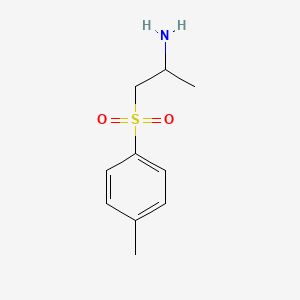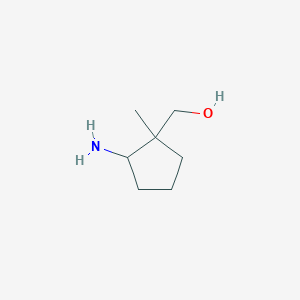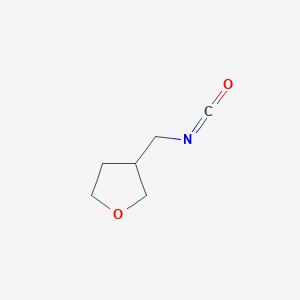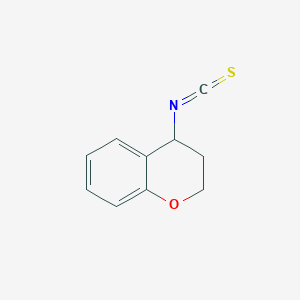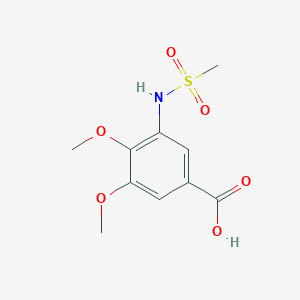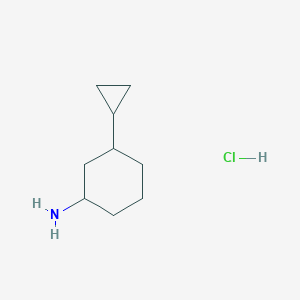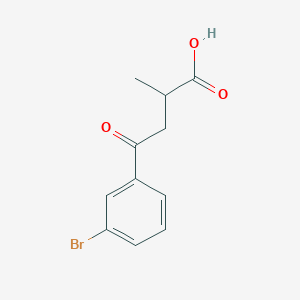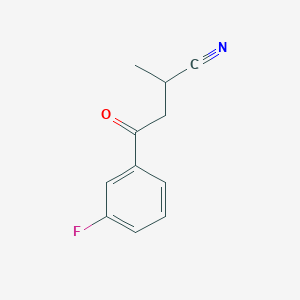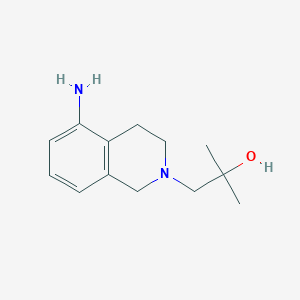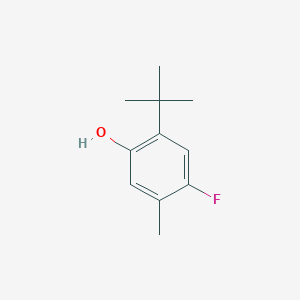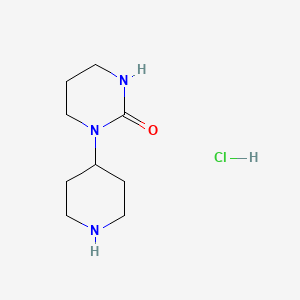
1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用
Antimicrobial Agents
Piperazine derivatives, a group related to piperidines, have been investigated for their antimicrobial potential. A study described the design, synthesis, and molecular docking of new piperazine derivatives as potential antimicrobial agents. These compounds were evaluated against a variety of bacterial and fungal strains, showing promising antibacterial and antifungal activities. The molecular docking studies suggested these compounds could help overcome microbe resistance to pharmaceutical drugs (Patil et al., 2019).
Structural Analysis
Another study focused on the crystal and molecular structure of a piperidine derivative, providing detailed insights into its conformation and interactions at the molecular level. This research could be relevant for understanding the structural basis of the chemical and biological activities of similar compounds (Szafran et al., 2007).
Photoactive Substrates
Piperidione derivatives have been explored for their application in nonchemically amplified deep UV photoresists, crucial for microlithography in semiconductor manufacturing. These compounds show high quantum yield for the Wolff rearrangement, making them ideal chromophores for advanced photolithographic processes (Tattersall et al., 2004).
Corrosion Inhibition
Research into piperine derivatives has also revealed their potential as green corrosion inhibitors on iron surfaces. This study utilized density functional theory (DFT) and Monte Carlo dynamics to explore the interaction between these compounds and iron, suggesting their effectiveness in protecting metal surfaces from corrosion (Belghiti et al., 2018).
Antiosteoclast Activity
A study on piperidin-derivatives showed that these compounds exhibit moderate to high antiosteoclast and osteoblast activity, indicating their potential application in the treatment of bone-related diseases (Reddy et al., 2012).
Safety And Hazards
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-piperidin-4-yl-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;/h8,10H,1-7H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGMNTFYICZWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride | |
CAS RN |
1354954-32-7 | |
| Record name | 2(1H)-Pyrimidinone, tetrahydro-1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



